molecular formula C7H12O2 B3385796 2-(oxan-4-ylidene)ethan-1-ol CAS No. 66505-81-5

2-(oxan-4-ylidene)ethan-1-ol

Cat. No.: B3385796
CAS No.: 66505-81-5
M. Wt: 128.17 g/mol
InChI Key: VYZOIJLOCPZABR-UHFFFAOYSA-N
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Description

2-(oxan-4-ylidene)ethan-1-ol (CAS: 66505-81-5) is a cyclic ether-alcohol with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol . Its structure comprises a six-membered oxane ring (tetrahydropyran derivative) with a double bond at the 4-position (ylidene group) and a hydroxyl-terminated ethyl chain. The conjugation between the double bond and the alcohol group may confer unique reactivity, such as susceptibility to electrophilic additions or cycloadditions.

Properties

IUPAC Name

2-(oxan-4-ylidene)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-4-1-7-2-5-9-6-3-7/h1,8H,2-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZOIJLOCPZABR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1=CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(oxan-4-ylidene)ethan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of 4-hydroxybutanal derivatives. This reaction can be catalyzed by acids or bases, depending on the desired reaction conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(oxan-4-ylidene)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The oxane ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-(oxan-4-ylidene)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving oxane derivatives.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(oxan-4-ylidene)ethan-1-ol involves its interaction with specific molecular targets. The oxane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, influencing various biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(oxan-4-ylidene)ethan-1-ol with structurally related ethan-1-ol derivatives, highlighting key differences in substituents, molecular properties, and reactivity:

Compound Name Molecular Formula Molecular Weight Substituents/Structural Features Key Properties/Reactivity
This compound C₇H₁₂O₂ 128.17 Oxane ring with 4-ylidene (conjugated double bond) Likely reactive due to conjugation; potential for cycloaddition or oxidation
1-(Oxan-4-yl)ethan-1-ol C₇H₁₄O₂ 130.18 Saturated oxane ring (no double bond) Higher stability than ylidene analog; possible use in stable intermediates
2-(4-bromo-2-methoxyphenyl)ethan-1-ol C₉H₁₁BrO₂ 243.09 Bromo and methoxy groups on phenyl ring High synthetic efficiency (92% yield); electron-withdrawing substituents enhance reactivity
2-(2-methoxyphenyl)ethan-1-ol (14) C₉H₁₂O₂ 152.19 Methoxy group on phenyl ring Synthesized via LiAlH₄ reduction; aromatic substitution influences solubility
1-[2-(2-methyloxetan-2-yl)phenyl]ethan-1-ol C₁₂H₁₆O₂ 192.25 Oxetane ring (4-membered) with methyl group Commercial availability; compact ring structure increases ring strain and reactivity
2-[ethyl(phenyl)amino]ethan-1-ol C₁₀H₁₅NO 165.23 Ethylphenylamino group Used in photoresponsive materials (e.g., light-triggered liquid crystals)

Key Findings from Comparative Analysis:

Structural Impact on Reactivity: The ylidene group in this compound introduces a conjugated system absent in its saturated counterpart, 1-(oxan-4-yl)ethan-1-ol. This conjugation may enhance reactivity in electrophilic additions or Diels-Alder reactions . Aromatic substituents (e.g., bromo, methoxy) in phenyl-ethanols (e.g., 2-(4-bromo-2-methoxyphenyl)ethan-1-ol) influence electronic effects, directing substitution reactions and altering solubility .

Synthetic Efficiency: Compounds like 2-(4-bromo-2-methoxyphenyl)ethan-1-ol are synthesized with high yields (92%) under optimized conditions, emphasizing the role of substituents in reaction efficiency . Amino-substituted analogs (e.g., 2-[ethyl(phenyl)amino]ethan-1-ol) are commercially available and used in advanced materials, highlighting their industrial relevance .

Polarity: The hydroxyl group in ethan-1-ol derivatives increases polarity, enhancing solubility in protic solvents, while ether or aromatic groups may reduce it .

Biological Activity

2-(oxan-4-ylidene)ethan-1-ol, also known as 1-(oxan-4-yl)ethan-1-ol, is an organic compound characterized by a tetrahydropyran ring structure and an ethanol functional group. Its molecular formula is C7H12O2C_7H_{12}O_2. This compound has attracted attention due to its potential biological activities, particularly in the fields of antimicrobial and antifungal research.

Chemical Structure and Properties

The unique structure of this compound contributes to its reactivity and biological activity. The presence of the hydroxyl group (-OH) enhances its solubility in polar solvents and allows for hydrogen bonding interactions, which are crucial in biological systems.

Property Value
Molecular FormulaC7H12O2C_7H_{12}O_2
Molecular Weight128.17 g/mol
Functional GroupsHydroxyl, Ether
SolubilitySoluble in water and ethanol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various pathogens, including bacteria and fungi. The compound's mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Case Studies:

  • Antibacterial Activity : In vitro assays demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
  • Antifungal Activity : The compound also showed antifungal activity against Candida albicans, with MIC values indicating potential for use in antifungal therapies.

The specific mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with microbial enzymes or structural components, leading to cell death or growth inhibition.

Research Findings

Recent studies have explored the synthesis and modification of this compound derivatives to enhance its biological activity. Various synthetic routes have been developed, including:

Reaction Type Reagents Conditions
OxidationChromium trioxide + Acetic acidRoom temperature
ReductionLithium aluminum hydrideAnhydrous ether
SubstitutionHydrochloric acid or Hydrobromic acidVaries depending on substrate

Comparisons with Similar Compounds

To better understand the uniqueness of this compound, comparisons can be made with structurally similar compounds:

Compound Name Structural Features Unique Aspects
1-(Tetrahydro-2H-pyran-4-yl)ethanolSimilar tetrahydropyran ringDifferent functional groups attached
4-Hydroxy-1-tetrahydropyranLacks the ethanol groupRetains tetrahydropyran structure
1-(Oxan-4-yl)ethaneSimilar structure without -OHNo -OH group, affecting reactivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(oxan-4-ylidene)ethan-1-ol
Reactant of Route 2
2-(oxan-4-ylidene)ethan-1-ol

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